2-(propan-2-yl)benzohydrazide
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Overview
Description
2-(propan-2-yl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and anti-tubercular activities . The compound has a molecular formula of C10H14N2O and is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Conventional Method: The synthesis of 2-(propan-2-yl)benzohydrazide can be achieved by reacting methyl benzoate with hydrazine hydrate.
Microwave Method: An alternative method involves the use of microwave irradiation.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the conventional method due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(propan-2-yl)benzohydrazide can undergo oxidation reactions to form corresponding benzoyl derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include benzoyl derivatives, hydrazine derivatives, and substituted benzohydrazides .
Scientific Research Applications
2-(propan-2-yl)benzohydrazide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It modulates transcriptional activation by steroid receptors and acts as a coactivator for certain genes. This modulation leads to various biological effects, including antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzohydrazide: The parent compound with similar biological activities.
N’-[(4-nitrobenzoyl)oxy]benzohydrazide: A derivative with enhanced biological properties.
3,4-Dichloro-N’-[4-(hydroxyimino)benzohydrazide]: Another derivative with specific biological activities.
Uniqueness
2-(propan-2-yl)benzohydrazide is unique due to its specific isopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
69095-89-2 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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